![molecular formula C25H32N4O3 B4067205 1-(4-tert-butylbenzoyl)-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B4067205.png)
1-(4-tert-butylbenzoyl)-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine
Overview
Description
1-(4-tert-butylbenzoyl)-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine, also known as BPP-4, is a synthetic compound that has been widely used in scientific research. BPP-4 belongs to the class of piperazine derivatives and is known for its potential as a therapeutic agent in various diseases.
Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a compound similar to the requested chemical, have been investigated. This compound was synthesized via a condensation reaction and characterized using various spectroscopic methods. The compound demonstrated moderate anthelmintic activity in biological evaluation (Sanjeevarayappa et al., 2015).
Anti-Malarial Activity
- Research into (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-substituted-amino-2-hydroxybutyl)piperazine derivatives, which are structurally related to the compound , has shown anti-malarial activity. These compounds' crystal structures have been analyzed, highlighting the significance of specific functional groups in generating activity (Cunico et al., 2009).
Repositioning for Neglected Tropical Diseases
- The compound's relatives, 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole derivatives, have been studied for tuberculosis and repurposed for visceral leishmaniasis, a neglected tropical disease. Structural modifications to these compounds have led to improved solubility and safety while maintaining activity against visceral leishmaniasis (Thompson et al., 2016).
Antibacterial and Anthelmintic Activity
- Piperazine derivatives have been synthesized and screened for their in vitro antibacterial and anthelmintic activities. A specific compound, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, demonstrated modest antibacterial and moderate anthelmintic effects (Liu Ya-hu, 2010).
Fuel Stabilization
- Derivatives of the compound, including hydroxy-3,5-di-tert-butylbenzylamine, have been used in combinations with metal deactivators to stabilize ecologically clean diesel fuel. These additives improve the fuel's overall performance and durability (Koshelev et al., 1996).
5-HT2 Antagonist Activity
- Bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, which include structures similar to the requested compound, have been tested for 5-HT2 and alpha 1 receptor antagonist activity. Some of these compounds showed potent 5-HT2 antagonist activity (Watanabe et al., 1992).
properties
IUPAC Name |
(4-tert-butylphenyl)-[4-(4-nitro-3-pyrrolidin-1-ylphenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O3/c1-25(2,3)20-8-6-19(7-9-20)24(30)28-16-14-26(15-17-28)21-10-11-22(29(31)32)23(18-21)27-12-4-5-13-27/h6-11,18H,4-5,12-17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPUIJNXEMBRDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Tert-butylphenyl){4-[4-nitro-3-(pyrrolidin-1-yl)phenyl]piperazin-1-yl}methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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